![molecular formula C13H21Cl2N3O2 B1427723 N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride CAS No. 1186049-55-7](/img/structure/B1427723.png)
N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride
Overview
Description
N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride typically involves the reaction of 4-methoxyphenylhydrazine with piperazine derivatives under specific conditions. One common method includes the use of dichloromethane as a solvent and heating the reaction mixture to 65°C under ultrasonic stirring for about 7 hours . After the reaction, the mixture is cooled, and the product is isolated through phase separation and washing with sodium chloride solution and pure water .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride has shown potential antimicrobial properties against various bacterial strains. Studies indicate that compounds with similar structures exhibit moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. In vitro evaluations have reported minimum inhibitory concentrations (MICs) below 50 µg/mL for certain derivatives, suggesting effective inhibition of bacterial growth.
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. Research indicates that derivatives containing piperazine structures can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents.
Neuropharmacological Effects
Research demonstrates that this compound may act as an acetylcholinesterase inhibitor, which is crucial for enhancing cholinergic neurotransmission. This mechanism suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. A series of synthesized compounds were evaluated for their ability to inhibit acetylcholinesterase, with some achieving IC50 values lower than 5 µM.
Case Study 1: Antimicrobial Screening
In a study focused on synthesizing piperazine derivatives, several compounds were screened for antimicrobial activity against Salmonella typhi and Pseudomonas aeruginosa. The results indicated that some derivatives exhibited significant antibacterial activity, with MIC values demonstrating effective inhibition of bacterial growth.
Case Study 2: Neuropharmacological Evaluation
A series of compounds structurally related to this compound were tested for their effects on acetylcholinesterase activity. The most active compounds showed strong inhibitory effects, indicating their potential as therapeutic agents for cognitive disorders.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride involves its interaction with specific molecular targets. It is believed to act on certain receptors in the central nervous system, modulating neurotransmitter release and receptor activity . The exact pathways and molecular targets are still under investigation, but it is thought to influence pathways related to pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Compared to similar compounds, it may offer different binding affinities and efficacy profiles, making it a valuable compound for targeted research and development .
Biological Activity
N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a methoxyphenyl group and an acetamide moiety, contributing to its unique biological properties. The molecular formula is , with a molecular weight of approximately 303.20 g/mol.
Research indicates that this compound interacts with various biological targets, primarily through receptor binding. The presence of the methoxy group enhances lipophilicity, potentially increasing the compound's ability to cross biological membranes and interact with central nervous system targets.
Key Mechanisms:
- Receptor Modulation : The compound has been shown to bind selectively to serotonin receptors, which may mediate its anxiolytic and antidepressant effects.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in neurotransmitter metabolism, contributing to its pharmacological profile.
Antidepressant and Anxiolytic Activity
A study conducted on rodent models demonstrated that this compound exhibited significant antidepressant-like effects in forced swim tests and tail suspension tests. The results indicated a reduction in immobility time, suggesting enhanced mood and reduced anxiety levels.
Test Type | Result (p-value) |
---|---|
Forced Swim Test | 0.01 |
Tail Suspension Test | 0.05 |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. Notably, it showed selective cytotoxicity towards MDA-MB-231 breast cancer cells with an IC50 value of 1.4 μM, indicating potential as an anticancer agent.
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 | 1.4 |
HepG2 | 22.6 |
Case Studies
-
Study on Depression Models :
- Researchers administered varying doses of the compound to mice subjected to chronic unpredictable stress.
- Results indicated a dose-dependent reduction in depressive behaviors, supporting its potential use as an antidepressant.
-
Cancer Cell Line Evaluation :
- A series of experiments were conducted using the MDA-MB-231 cell line.
- The compound's mechanism was linked to apoptosis induction, as evidenced by increased caspase activity.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-piperazin-1-ylacetamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.2ClH/c1-18-12-4-2-11(3-5-12)15-13(17)10-16-8-6-14-7-9-16;;/h2-5,14H,6-10H2,1H3,(H,15,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNBNFVAQWYLKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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